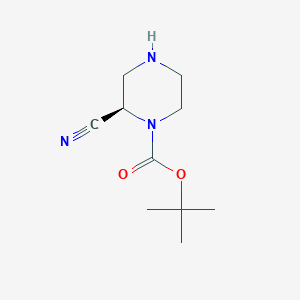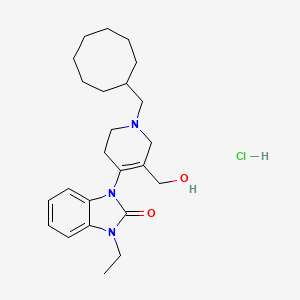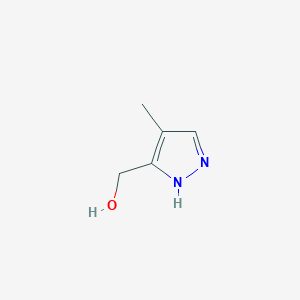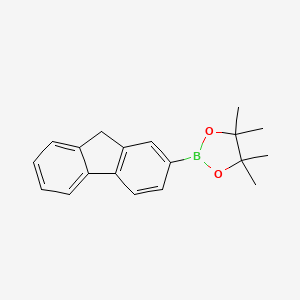![molecular formula C14H17N3O3 B1398597 2-Tert-butoxicarbonilaminometil-5-fenil-[1,3,4]oxadiazol CAS No. 1053656-52-2](/img/structure/B1398597.png)
2-Tert-butoxicarbonilaminometil-5-fenil-[1,3,4]oxadiazol
Descripción general
Descripción
2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its complex molecular framework makes it a valuable tool in research, particularly in drug development, materials science, and chemical biology.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is employed in studying enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical experiments.
Medicine: . Its ability to interact with various biological targets makes it a candidate for developing treatments for diseases.
Industry: In materials science, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
Target of Action
Compounds in the 1,3,4-oxadiazole class have been found to interact with a variety of biological targets, including nucleic acids, enzymes, and globular proteins . .
Mode of Action
1,3,4-oxadiazole compounds often exert their effects through the inhibition of growth factors, enzymes, and kinases .
Biochemical Pathways
1,3,4-oxadiazole compounds have been found to affect various pathways that contribute to cell proliferation .
Result of Action
1,3,4-oxadiazole compounds often have antiproliferative effects due to their interaction with various targets .
Análisis Bioquímico
Cellular Effects
The effects of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Additionally, 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function .
Dosage Effects in Animal Models
The effects of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole typically involves multi-step organic reactions. One common approach is the reaction of tert-butyloxycarbonylaminomethyl chloride with phenylhydrazine under controlled conditions to form the oxadiazole core. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Substitution reactions often use nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole include 2-tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole and other oxadiazole derivatives[_{{{CITATION{{{_2{2-tert-Butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-1,3,4 ....
Uniqueness: What sets 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole apart is its specific structural features, such as the tert-butyloxycarbonyl group and the phenyl ring, which contribute to its unique reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
tert-butyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)15-9-11-16-17-12(19-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVMMFVQZRQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160534 | |
| Record name | 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-52-2 | |
| Record name | 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)




![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)





